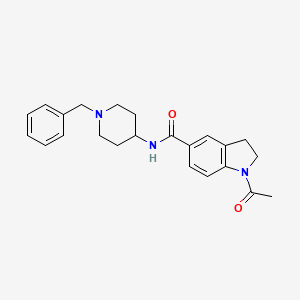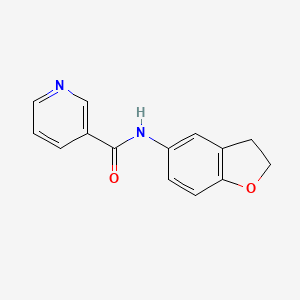![molecular formula C18H21N3O3 B7497992 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. MPAPA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
作用机制
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting CK2 activity. CK2 is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide can induce apoptosis in cancer cells and impair DNA repair mechanisms.
Biochemical and Physiological Effects:
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. Additionally, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been shown to impair DNA repair mechanisms, leading to increased sensitivity of cancer cells to DNA-damaging agents. N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has also been shown to have anti-inflammatory effects by inhibiting the activity of CK2 in immune cells.
实验室实验的优点和局限性
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has several advantages for lab experiments, including its high yield and purity, selectivity for CK2, and potential applications in cancer therapy and inflammation research. However, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide also has limitations, including its potential toxicity and off-target effects on other kinases.
未来方向
There are several future directions for research on N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide, including its potential applications in cancer therapy and inflammation research. Additionally, further studies are needed to investigate the off-target effects of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide on other kinases and its potential toxicity in vivo. Further research is also needed to optimize the synthesis method of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide to improve its yield and purity.
合成方法
The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-bromo-3-(morpholin-4-yl)pyridine in the presence of a base and a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide in high yields and purity.
科学研究应用
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been used in various scientific research studies to investigate the role of CK2 in cellular processes. CK2 is a serine/threonine protein kinase that is overexpressed in various types of cancer and is involved in tumor growth and survival. N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been shown to inhibit the activity of CK2 and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been used to study the role of CK2 in DNA repair and inflammation.
属性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(14-24-16-6-2-1-3-7-16)20-13-15-5-4-8-19-18(15)21-9-11-23-12-10-21/h1-8H,9-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUBRJJPDOMNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B7497921.png)
![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)




![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)

